5-(3,5-Dimethylpiperidin-1-yl)-2-(furan-2-yl)-4-(phenylsulfonyl)oxazole
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Overview
Description
5-(3,5-Dimethylpiperidin-1-yl)-2-(furan-2-yl)-4-(phenylsulfonyl)oxazole is a complex organic compound that features a unique combination of functional groups, including a piperidine ring, a furan ring, and an oxazole ring, along with a phenylsulfonyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-Dimethylpiperidin-1-yl)-2-(furan-2-yl)-4-(phenylsulfonyl)oxazole typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperidine Ring: Starting from a suitable precursor, such as 3,5-dimethylpiperidine, the piperidine ring is formed through cyclization reactions.
Introduction of the Furan Ring: The furan ring can be introduced via a condensation reaction with a furan derivative.
Formation of the Oxazole Ring: The oxazole ring is typically synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Attachment of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced through a sulfonylation reaction, often using phenylsulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can occur at the oxazole ring, converting it to a more saturated form.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Bases: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃).
Major Products
Oxidation Products: Furan-2,3-dione derivatives.
Reduction Products: Saturated oxazole derivatives.
Substitution Products: Various substituted phenylsulfonyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-(3,5-Dimethylpiperidin-1-yl)-2-(furan-2-yl)-4-(phenylsulfonyl)oxazole is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its structural features allow it to interact with various enzymes and receptors, making it a potential lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique functional groups make it valuable in the production of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of 5-(3,5-Dimethylpiperidin-1-yl)-2-(furan-2-yl)-4-(phenylsulfonyl)oxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The phenylsulfonyl group, in particular, plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-(3,5-Dimethylpiperidin-1-yl)-2-(furan-2-yl)-4-(methylsulfonyl)oxazole
- 5-(3,5-Dimethylpiperidin-1-yl)-2-(furan-2-yl)-4-(ethylsulfonyl)oxazole
- 5-(3,5-Dimethylpiperidin-1-yl)-2-(furan-2-yl)-4-(propylsulfonyl)oxazole
Uniqueness
Compared to similar compounds, 5-(3,5-Dimethylpiperidin-1-yl)-2-(furan-2-yl)-4-(phenylsulfonyl)oxazole is unique due to the presence of the phenylsulfonyl group, which significantly influences its chemical reactivity and biological activity. This group enhances the compound’s ability to interact with a broader range of molecular targets, making it more versatile in various applications.
Properties
IUPAC Name |
4-(benzenesulfonyl)-5-(3,5-dimethylpiperidin-1-yl)-2-(furan-2-yl)-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-14-11-15(2)13-22(12-14)20-19(21-18(26-20)17-9-6-10-25-17)27(23,24)16-7-4-3-5-8-16/h3-10,14-15H,11-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WELJMNNURYMNON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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